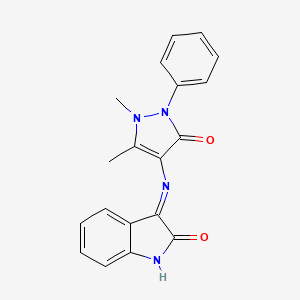
2,2-ジフルオロ-2-(4-ヒドロキシピペリジン-4-イル)アセトアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride typically involves the reaction of 4-hydroxypiperidine with difluoroacetic acid or its derivatives under controlled conditions . The reaction is carried out in the presence of a suitable base and solvent, followed by purification to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industrial standards .
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluoroacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can result in various substituted derivatives .
作用機序
The mechanism of action of 2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes and cellular functions .
類似化合物との比較
Similar Compounds
2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid hydrochloride: Similar structure but with an acetic acid group instead of an acetamide group.
4-Hydroxypiperidine derivatives: Compounds with variations in the substituents on the piperidine ring.
Uniqueness
2,2-Difluoro-2-(4-hydroxypiperidin-4-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O2.ClH/c8-7(9,5(10)12)6(13)1-3-11-4-2-6;/h11,13H,1-4H2,(H2,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZUQBAPJLFISB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(C(=O)N)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2386417.png)





![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2386429.png)
![Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2386431.png)
![3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2386432.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)
